(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a subject of interest for scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the von hippel-lindau (vhl) protein . The VHL protein is a part of the VHL E3 ubiquitin ligase complex that targets hydroxylated α subunit of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent proteasomal degradation .
Biochemical Pathways
If it interacts with the vhl protein as suggested, it could potentially affect the hypoxia-inducible factor (hif) pathway, which plays a crucial role in cellular responses to low oxygen conditions .
Result of Action
If it interacts with the vhl protein and affects the hif pathway, it could potentially influence cellular responses to hypoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Pyrrolidine: The synthesis can begin with pyrrolidine, which undergoes functionalization to introduce the hydroxyl and carboxamide groups.
Using Chiral Catalysts: Chiral catalysts can be employed to ensure the stereoselectivity of the synthesis, resulting in the (2S,4R) configuration.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be used to enhance efficiency and scalability.
Chemical Reactions Analysis
(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like alkyl halides and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a drug precursor or active pharmaceutical ingredient.
Industry: It can be utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride: can be compared with other similar compounds such as:
(2R,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide hydrochloride
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and biological activity. The (2S,4R) configuration is particularly important for its function in various applications.
Properties
CAS No. |
347888-57-7 |
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Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI Key |
CRKPLPBTCGIFRP-IBTYICNHSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1)O.Cl |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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